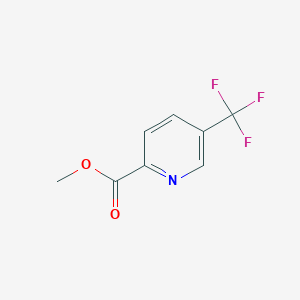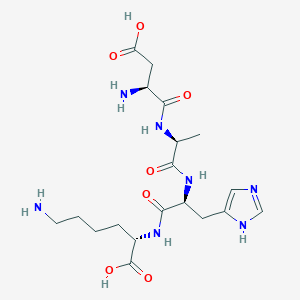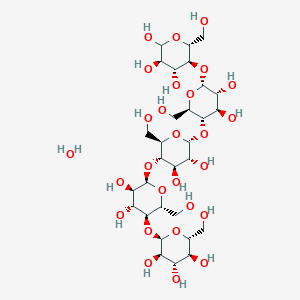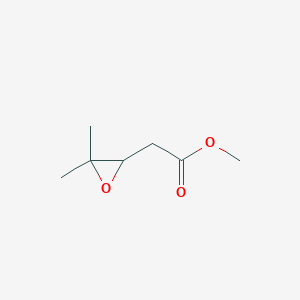
Methyl 5-(trifluoromethyl)pyridine-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 5-(trifluoromethyl)pyridine-2-carboxylate involves several methods, including reductive alkylation, hydrolysis, and selective reduction processes. These methods have been optimized to yield compounds with significant antihypertensive activity in animal models (Finch et al., 1978).
Molecular Structure Analysis
The molecular structure of derivatives related to methyl 5-(trifluoromethyl)pyridine-2-carboxylate has been characterized through various analytical techniques, including X-ray diffraction, NMR, and vibrational spectroscopy studies. These studies provide insights into the molecular conformation and the impact of the trifluoromethyl group on the overall structure (Michalski et al., 2005).
Chemical Reactions and Properties
Methyl 5-(trifluoromethyl)pyridine-2-carboxylate participates in various chemical reactions, including direct methylation and trifluoroethylation, to produce a wide range of derivatives. These reactions are crucial for the development of room temperature ionic liquids (RTILs) and other functional materials (Zhang et al., 2003).
Wissenschaftliche Forschungsanwendungen
Agrochemicals
- Field : Agrochemical Industry
- Application : TFMP derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results : The use of TFMP derivatives in agrochemicals has resulted in effective crop protection from pests .
Pharmaceuticals
- Field : Pharmaceutical Industry
- Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results : The use of TFMP derivatives in pharmaceuticals has resulted in effective treatments for various conditions .
Crop Protection Products
- Field : Crop Protection
- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .
- Methods : It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results : The use of 2,3,5-DCTF in crop protection products has resulted in effective protection of crops .
Pain Management
- Field : Pain Management
- Application : Certain TFMP derivatives are used as calcitonin gene-related peptide (CGRP) receptor antagonists .
- Methods : These compounds are used in the management of pain, particularly in conditions where the meningeal blood vessels and dura are pain sensitive .
- Results : The use of these TFMP derivatives has resulted in effective pain management .
Intermediate in Chemical Synthesis
- Field : Chemical Synthesis
- Application : TFMP derivatives serve as key structural motifs in active agrochemical and pharmaceutical ingredients . They are used as intermediates in the synthesis of these compounds .
- Methods : Various methods of synthesizing TFMP derivatives have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .
- Results : The use of TFMP derivatives as intermediates in chemical synthesis has enabled the production of a wide range of agrochemical and pharmaceutical products .
Veterinary Medicine
- Field : Veterinary Medicine
- Application : Several TFMP derivatives are used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
- Results : The use of TFMP derivatives in veterinary medicines has resulted in effective treatments for various conditions in animals .
Safety And Hazards
“Methyl 5-(trifluoromethyl)pyridine-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .
Eigenschaften
IUPAC Name |
methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRQADSGOKVKER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597233 | |
| Record name | Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
CAS RN |
124236-37-9 | |
| Record name | Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)

![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)

![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)

![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)


